molecular formula C18H18N4O2 B4083874 N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine

N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine

Cat. No. B4083874
M. Wt: 322.4 g/mol
InChI Key: TZZVUCCMDJAURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP is an enzyme that plays a crucial role in repairing DNA damage. BMN-673 has been extensively studied for its potential use in cancer treatment, as well as in other areas of scientific research.

Mechanism of Action

N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine works by inhibiting the activity of PARP enzymes, which are involved in repairing DNA damage. When PARP is inhibited, cancer cells with defects in DNA repair pathways are unable to repair DNA damage, leading to cell death. N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine is a highly selective PARP inhibitor, targeting only PARP1 and PARP2 enzymes, which are the most important PARP enzymes involved in DNA repair.
Biochemical and Physiological Effects
N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine has been shown to have potent anti-tumor effects in preclinical studies. In addition to its effects on cancer cells, N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine has also been shown to have anti-inflammatory effects and to protect against oxidative stress. However, further research is needed to fully understand the biochemical and physiological effects of N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine in lab experiments is its high selectivity for PARP1 and PARP2 enzymes, which reduces the risk of off-target effects. However, N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine is a highly potent inhibitor, which can make it difficult to determine the optimal concentration for use in experiments. Additionally, the complex synthesis of N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine can make it difficult and expensive to obtain for lab use.

Future Directions

There are several potential future directions for research on N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine. One area of interest is in the development of combination therapies using N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine and other cancer treatments, such as immunotherapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine, as well as its potential use in other areas of scientific research beyond cancer treatment.

Scientific Research Applications

N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine has been the subject of numerous scientific studies due to its potential use in cancer treatment. PARP inhibitors like N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA-mutated breast and ovarian cancers. N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

3-N,6-N-bis(2-methoxyphenyl)pyridazine-3,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-23-15-9-5-3-7-13(15)19-17-11-12-18(22-21-17)20-14-8-4-6-10-16(14)24-2/h3-12H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZVUCCMDJAURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NN=C(C=C2)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-3,6-diamine, N,N'-bis(2-methoxyphenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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